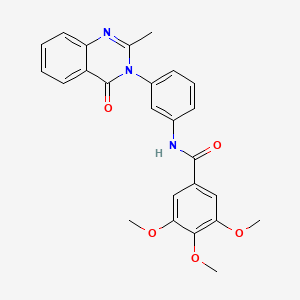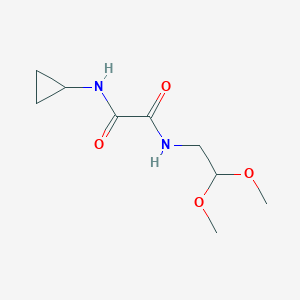
N'-cyclopropyl-N-(2,2-dimethoxyethyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-Cyclopropyl-N-(2,2-dimethoxyethyl)oxamide is a chemical compound with the molecular formula C9H16N2O4 and a molecular weight of 216.237. This compound is characterized by the presence of a cyclopropyl group and a dimethoxyethyl group attached to an oxamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N’-Cyclopropyl-N-(2,2-dimethoxyethyl)oxamide typically involves the reaction of cyclopropylamine with 2,2-dimethoxyacetaldehyde to form an intermediate, which is then reacted with oxalyl chloride to produce the final oxamide compound. The reaction conditions often require a controlled temperature and the use of solvents such as dichloromethane to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N’-Cyclopropyl-N-(2,2-dimethoxyethyl)oxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the dimethoxyethyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N’-Cyclopropyl-N-(2,2-dimethoxyethyl)oxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials, where its unique chemical properties are advantageous.
Mechanism of Action
The mechanism of action of N’-Cyclopropyl-N-(2,2-dimethoxyethyl)oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and dimethoxyethyl group contribute to its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activities, modulation of receptor functions, or alteration of cellular signaling pathways.
Comparison with Similar Compounds
N’-Cyclopropyl-N-(2,2-dimethoxyethyl)oxamide can be compared with other similar compounds, such as:
N’-Cyclopropyl-N-(2,2-dimethoxyethyl)acetamide: Similar in structure but with an acetamide group instead of an oxamide group.
N’-Cyclopropyl-N-(2,2-dimethoxyethyl)urea: Contains a urea group, which affects its chemical reactivity and biological activity.
N’-Cyclopropyl-N-(2,2-dimethoxyethyl)carbamate: Features a carbamate group, leading to different chemical and biological properties.
Properties
IUPAC Name |
N'-cyclopropyl-N-(2,2-dimethoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O4/c1-14-7(15-2)5-10-8(12)9(13)11-6-3-4-6/h6-7H,3-5H2,1-2H3,(H,10,12)(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTYYXHNXPSESU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NC1CC1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-2-oxoimidazolidine-1-carboxamide](/img/structure/B2768035.png)
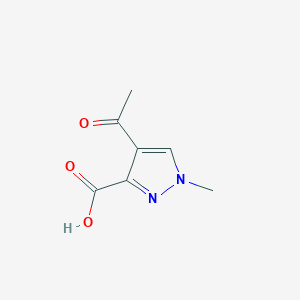
![3-bromo-N-[3-(3-chlorophenyl)-3-hydroxypropyl]benzamide](/img/structure/B2768037.png)
![5-benzyl-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-2-methyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2768038.png)
![3,4-difluoro-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide](/img/structure/B2768041.png)

![N-(3-chlorophenyl)-3-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B2768044.png)
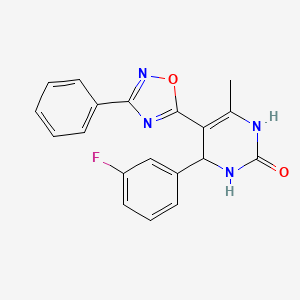
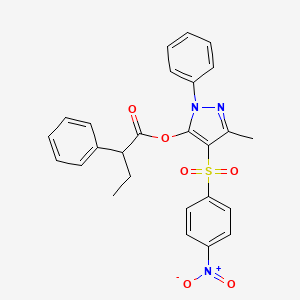
![2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B2768048.png)
![3-(2-chlorophenyl)-5-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)isoxazole-4-carboxamide](/img/structure/B2768052.png)
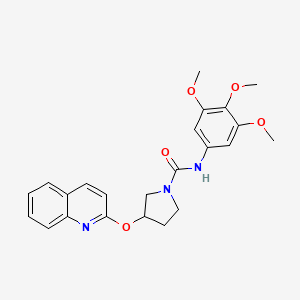
![2-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]-3H-benzo[f]chromen-3-one](/img/structure/B2768055.png)
